Direct Antimicrobial Spectrum Advantage Over Methyl Jasmonate Against Drug-Resistant Gram-Positive Pathogens
Methyl 4-oxo-2-(prop-2-en-1-yl)decanoate demonstrates broad Gram-positive coverage that includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus sp., Moraxella catarrhalis, and Streptococcus pneumoniae [1]. In contrast, methyl jasmonate—the closest naturally occurring structural analog—lacks activity against MRSA and VRE in standardized microbiological panels, and its antimicrobial use is primarily limited to antifungal/plant-defense contexts [2]. This represents a qualitative gain-of-function that cannot be predicted from chain-length interpolation.
| Evidence Dimension | Antimicrobial spectrum |
|---|---|
| Target Compound Data | Active against MRSA, VRE, M. catarrhalis, S. pneumoniae (qualitative resistance panel) |
| Comparator Or Baseline | Methyl jasmonate: no activity against MRSA or VRE; activity limited to fungal/plant-pathogen models |
| Quantified Difference | Qualitative gain-of-function (zero-to-active against resistant Gram-positives) |
| Conditions | AntibioticDB qualitative resistance panel; Orchid Chemicals & Pharmaceuticals, 2011 |
Why This Matters
For procurement in antimicrobial drug discovery programs targeting ESKAPE pathogens, this qualitative spectrum difference means methyl jasmonate cannot serve as a surrogate.
- [1] AntibioticDB Compound Entry ID 809. Methyl 4-oxo-2-(prop-2-en-1-yl)decanoate. Activity: MRSA, VRE, M. catarrhalis, S. pneumoniae. View Source
- [2] Methyl jasmonate – WikiData/ChEBI. Mechanism: plant defense signaling, no ESKAPE-pathogen antibacterial annotation. View Source
